molecular formula C10H11NO3S B1296392 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-82-1

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1296392
CAS RN: 72678-82-1
M. Wt: 225.27 g/mol
InChI Key: APAUAYLVDHNFBF-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group . It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .


Synthesis Analysis

The synthesis of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves various methods. One such method involves a Suzuki–Miyaura cross-coupling reaction between 2-chloro-1-azaazulene and 2-methoxyphenylboronic acid . Another method involves the condensation of tropone and the ylide derived from 1-(o-methoxyphenacyl)pyridinium iodide .


Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid shows a coplanar molecular structure and intramolecular hydrogen bonding . The X-ray crystallographic analysis of the compound provides evidence for an intramolecular hydrogen bond between the phenolic hydrogen atom and the nitrogen atom of the azaazulenyl ring .


Chemical Reactions Analysis

The chemical reactions of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid are complex and can involve various reagents and conditions. For instance, in one study, a novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid include its molecular weight of 152.15 g/mol . The compound is a member of phenols and a hydroxy monocarboxylic acid . It is functionally related to an acetic acid and a phenol .

Scientific Research Applications

Antibacterial Activity

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid: has been studied for its potential as an antibacterial agent. Research indicates that derivatives of this compound, particularly when used as ligands in coordination compounds, exhibit moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests its utility in developing new antimicrobial drugs to combat antibiotic resistance .

Synthesis of Coordination Compounds

This compound serves as a novel ligand in the synthesis of coordination compounds, such as Cobalt(II) complexes. These complexes have been characterized using various techniques including powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data. The synthesized complexes have potential applications in materials science and catalysis .

Theoretical Chemistry

The compound’s structure allows for theoretical studies, such as Density Functional Theory (DFT) calculations, to predict its reactivity and interaction with other molecules. This can aid in the design of new compounds with desired properties before they are synthesized in the lab .

Future Directions

The future directions for the study of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid could involve its potential use in boron neutron capture therapy (BNCT). A novel fluorescence sensor, BITQ, has been developed to analyze boronic acid agents used for BNCT . This study highlights the highly effective properties of BITQ as a versatile fluorescence sensor for analyzing boronic acid agents .

Mechanism of Action

Target of Action

It is known that similar compounds have been used in enzyme-triggered molecular brachytherapy . This suggests that the compound could potentially interact with specific enzymes to exert its effects.

Mode of Action

It’s worth noting that similar compounds have been used in enzyme-triggered molecular brachytherapy . In this process, an enzyme attached to an antibody converts an inactive small-molecule prodrug into an active drug . This could potentially be a mechanism through which 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid operates.

Biochemical Pathways

It is known that similar compounds can affect the aggregation of certain substrates in aqueous solution . This suggests that the compound could potentially influence biochemical pathways related to aggregation and solubility.

Pharmacokinetics

Similar compounds, such as deferasirox, have been studied extensively . Deferasirox is known to have a high protein binding rate and a biological half-life of 8-16 hours . It’s important to note that the pharmacokinetic properties of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid may differ significantly.

Result of Action

Similar compounds have been shown to cause a conversion from aqueous-soluble to aqueous-insoluble upon treatment with a phosphatase or phosphodiesterase . This suggests that 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid could potentially have similar effects.

Action Environment

It’s worth noting that similar compounds have been shown to readily aggregate in aqueous solution . This suggests that the compound’s action could potentially be influenced by factors such as pH and temperature.

properties

IUPAC Name

2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAUAYLVDHNFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316423
Record name 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

72678-82-1
Record name 2-(2-Hydroxyphenyl)-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72678-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 303516
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 72678-82-1
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Record name 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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